3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide

Kinase Inhibition Selectivity Profiling Drug Discovery

3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide is a synthetic small molecule featuring a pyrazole-pyrimidine core. It is listed in the Therapeutic Target Database (TTD) as 'Pyrazolopyrimidine derivative 5' and is associated with Boehringer Ingelheim International GmbH.

Molecular Formula C17H16ClN5O
Molecular Weight 341.8
CAS No. 1421472-05-0
Cat. No. B2565472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide
CAS1421472-05-0
Molecular FormulaC17H16ClN5O
Molecular Weight341.8
Structural Identifiers
SMILESCC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl)C
InChIInChI=1S/C17H16ClN5O/c1-10-11(2)22-23(12(10)3)17-19-8-15(9-20-17)21-16(24)13-5-4-6-14(18)7-13/h4-9H,1-3H3,(H,21,24)
InChIKeyFNSNNMFHYGJPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Alert: Limited Public Data for 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421472-05-0) Hinders Direct Scientific Comparison


3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide is a synthetic small molecule featuring a pyrazole-pyrimidine core . It is listed in the Therapeutic Target Database (TTD) as 'Pyrazolopyrimidine derivative 5' and is associated with Boehringer Ingelheim International GmbH . Its molecular formula is C17H16ClN5O, with a molecular weight of 341.8 g/mol . Despite its presence in commercial chemical libraries, a search of primary literature and patent databases did not return any direct, quantitative biological activity data or comparative studies that would allow for a data-driven procurement decision over closely related analogs .

The Risk of Blind Substitution: No Public Selectivity or Potency Profile Exists for This Compound to Rule Out Off-Target Effects


In the absence of public selectivity profiling data, there is no scientific basis to assume that other pyrazole-pyrimidine analogs can be safely or effectively substituted for 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide . The pyrazolo-pyrimidine chemotype is well-known for its polypharmacology; closely related compounds have been patented as inhibitors for a wide range of kinases including Casein Kinase I (CKI), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and Janus Kinases (JAKs), among others [REFS-2, REFS-3]. The specific substitution pattern of a 3-chlorobenzamide and a 3,4,5-trimethylpyrazole on the pyrimidine core is unique to this compound, and without quantitative data on its own target engagement, a generic substitution carries an unquantifiable risk of altered potency, selectivity, and therefore, experimental outcome .

Quantitative Evidence Guide: A Gap Analysis for 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide


Absence of Comparative Biological Data Prevents Quantified Differentiation from Other Pyrazolo-Pyrimidine Analogs

A comprehensive search of public databases failed to identify any study (primary research article or patent) that provides quantitative biological activity data (e.g., IC50, Kd, EC50) for this specific compound . Consequently, no direct head-to-head comparison with any specific comparator can be performed. The compound's listing in the TTD as 'Pyrazolopyrimidine derivative 5' from Boehringer Ingelheim, with a link to a patent review on mGlu5 negative allosteric modulators, does not constitute a valid evidence anchor, as the compound itself is not mentioned within that review [REFS-2, REFS-3]. The evidence gap is absolute, not a matter of insufficiently strong data.

Kinase Inhibition Selectivity Profiling Drug Discovery

Lack of Physicochemical Data for Solubility and Stability Prevents Formulation or Assay Comparisons

Standard physicochemical properties such as aqueous solubility, LogP, LogD, or chemical stability data in common buffers (e.g., PBS, simulated gastric fluid) are not publicly available for this compound . While its molecular weight (341.8 g/mol) and formula (C17H16ClN5O) are known , these are insufficient to predict its behavior in biological assays relative to analogs with different substitution patterns. For example, the 3-chloro substituent may impact solubility differently than the 2,6-difluoro or 2-methoxy analogs that share the same pyrimidine-pyrazole core, but no data exists to quantify this potential difference .

Physicochemical Properties ADME Assay Development

Conditional Application Scenarios for 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide Based on Structural Novelty


Exploratory Chemical Biology for Kinase Target Deconvolution

Given the absence of a defined target profile, this compound's primary near-term utility lies in chemical biology screens. Its unique 3-chlorobenzamide and 3,4,5-trimethylpyrazole substitution pattern, as confirmed by its molecular formula C17H16ClN5O , may result in a distinct kinase inhibition fingerprint compared to other pyrazolo-pyrimidines. Researchers could use it in broad kinome profiling panels (e.g., KINOMEscan) to deconvolve its target landscape, generating the selectivity data that is currently lacking. This approach, however, requires the user to invest in the characterization themselves.

Structure-Activity Relationship (SAR) Probe in Pyrazolo-Pyrimidine Lead Optimization

As part of an SAR campaign, the 3-chloro substituent on the benzamide ring can be systematically compared with other halogen or hydrogen substituents. This compound can serve as a reference point within a proprietary or academic library. The effect of the trimethylpyrazole moiety on kinase selectivity or cellular potency can only be assessed if the compound is tested alongside its des-methyl or differently substituted analogs. The current lack of public data underscores the need for such a comparison to assign value to this specific substitution pattern.

Chemical Starting Point for Novel Intellectual Property Generation

The compound's listing in the TTD under Boehringer Ingelheim suggests it was part of a past research program, but its specific structure does not appear in the associated patent on mGlu5 NAMs . This indicates it may be outside the primary patent claims, potentially offering a novel chemical starting point that is free of encumbrance from that specific patent family. For organizations seeking to develop new chemical entities with unique IP positions, this compound's novelty could be advantageous, but it would require a thorough freedom-to-operate analysis.

Quote Request

Request a Quote for 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.